Product packaging for 2-Fluoro-6-propoxyphenylboronic acid(Cat. No.:CAS No. 870777-18-7)

2-Fluoro-6-propoxyphenylboronic acid

Cat. No.: B1340017
CAS No.: 870777-18-7
M. Wt: 198 g/mol
InChI Key: MRVRMZWHFZYTCY-UHFFFAOYSA-N
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Description

Evolution of Organoboron Chemistry and Boronic Acids

The field of organoboron chemistry, which studies chemical compounds containing a carbon-boron bond, has its roots in the early 20th century. numberanalytics.comnumberanalytics.com However, it was the groundbreaking work of Herbert C. Brown in the mid-20th century that truly unlocked the synthetic potential of organoboranes. numberanalytics.com His development of hydroboration, a reaction that adds a boron-hydrogen bond across a carbon-carbon double or triple bond, provided a versatile method for preparing organoboranes. These compounds, in turn, could be transformed into a wide variety of organic functional groups.

A pivotal moment in the evolution of organoboron chemistry was the discovery of the Suzuki-Miyaura coupling reaction in 1979 by Akira Suzuki. byjus.comwikipedia.org This palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organohalide has become one of the most powerful and widely used methods for forming carbon-carbon bonds. byjus.comnih.gov The development of this reaction significantly increased the research focus on boronic acids, which were first synthesized in 1860. nih.govnih.gov Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom, proved to be ideal coupling partners due to their stability, low toxicity, and ease of handling. byjus.comnih.gov

Significance of Arylboronic Acids as Synthetic Intermediates

Arylboronic acids have emerged as indispensable synthetic intermediates in a vast array of chemical transformations. nih.govmackenzie.br Their versatility stems from the unique properties of the boronic acid functional group, which acts as a mild organic Lewis acid. researchgate.netresearchgate.net This reactivity allows for a broad range of applications, extending far beyond their initial use in coupling reactions. researchgate.net They are extensively used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comchemimpex.com The significance of arylboronic acids is underscored by their frequent use as building blocks in the construction of complex molecules, including numerous commercial drugs. numberanalytics.com

Beyond their role in carbon-carbon bond formation, arylboronic acids participate in the formation of carbon-heteroatom bonds, such as carbon-oxygen and carbon-nitrogen bonds, through reactions like the Chan-Lam coupling. mdpi.comacs.org Furthermore, recent research has uncovered novel reactivity, demonstrating that arylboronic acids can serve as precursors to aryl radicals, opening up new avenues for synthetic applications. rsc.orgrsc.org

Foundation in Carbon-Carbon Bond Formation Methodologies

The primary significance of arylboronic acids lies in their foundational role in carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction. byjus.comnih.gov This reaction has revolutionized the synthesis of biaryls, styrenes, and polyolefins, which are important structural motifs in many biologically active compounds and functional materials. byjus.comwikipedia.org The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The catalytic cycle begins with the oxidative addition of an organohalide to a palladium(0) complex, forming a palladium(II) species. libretexts.org This is followed by transmetalation, where the organic group from the arylboronic acid is transferred to the palladium center, a step that is typically facilitated by a base. libretexts.org Finally, reductive elimination from the palladium(II) complex yields the desired cross-coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue. libretexts.org The mild reaction conditions, high functional group tolerance, and commercial availability of a vast array of arylboronic acids have contributed to the widespread adoption of this methodology. byjus.com

Focus on Fluorinated Arylboronic Acids in Modern Synthesis

In recent years, there has been a significant focus on the synthesis and application of fluorinated organic compounds, driven by their unique and often beneficial properties in pharmaceuticals, agrochemicals, and materials science. acs.orgnih.gov The introduction of fluorine atoms into an organic molecule can profoundly influence its physical, chemical, and biological properties, such as metabolic stability, lipophilicity, and binding affinity. nih.gov

Consequently, fluorinated arylboronic acids have emerged as highly valuable building blocks in modern organic synthesis. researchgate.net These compounds provide a direct and efficient route to introduce fluorine-containing aryl moieties into complex molecules. The synthesis of fluorinated arylboronates can be achieved through various methods, including traditional approaches and more modern catalytic C-H and C-F borylation techniques. acs.orgresearchgate.net The presence of a fluorine substituent on the aryl ring can also influence the reactivity of the boronic acid in coupling reactions. researchgate.net

Defining the Research Niche of 2-Fluoro-6-propoxyphenylboronic Acid

Within the broad class of fluorinated arylboronic acids, this compound occupies a specific research niche as a specialized building block for the synthesis of highly substituted aromatic compounds. The strategic placement of the fluoro and propoxy groups on the phenyl ring imparts unique steric and electronic properties to the molecule.

PropertyValueSource
CAS Number 870777-18-7 synblock.combiomall.in
Molecular Formula C9H12BFO3 synblock.com
Molecular Weight 198.00 g/mol synblock.com

The ortho-fluoro substituent can influence the conformation of the molecule and modulate the reactivity of the boronic acid group. The adjacent propoxy group further contributes to the electronic environment of the aromatic ring and can participate in directing subsequent chemical transformations. This specific substitution pattern makes this compound a valuable reagent for accessing complex molecular architectures that might be challenging to synthesize using other methods. Its utility is particularly evident in the construction of novel pharmaceutical and agrochemical candidates where precise control over substitution patterns is crucial for biological activity. The closely related compound, 2-Fluoro-6-methoxyphenylboronic acid, is widely utilized as a key intermediate in the synthesis of pharmaceuticals, particularly for developing drugs targeting cancer and other diseases, and in Suzuki coupling reactions to create complex organic molecules. chemimpex.com This highlights the potential of ortho-alkoxy-substituted fluorophenylboronic acids in medicinal chemistry and organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12BFO3 B1340017 2-Fluoro-6-propoxyphenylboronic acid CAS No. 870777-18-7

Properties

IUPAC Name

(2-fluoro-6-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c1-2-6-14-8-5-3-4-7(11)9(8)10(12)13/h3-5,12-13H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVRMZWHFZYTCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1F)OCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584541
Record name (2-Fluoro-6-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870777-18-7
Record name B-(2-Fluoro-6-propoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870777-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Fluoro-6-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Fluoro 6 Propoxyphenylboronic Acid

Precursor Synthesis and Functionalization Strategies

The assembly of the core structure of 2-fluoro-6-propoxyphenylboronic acid necessitates a carefully planned sequence of reactions to install the substituents in the correct ortho-relationship. The synthesis typically commences with a readily available aromatic precursor, which is then sequentially functionalized.

Halogenated Aromatic Precursors for Boronic Acid Formation

A common and effective strategy for the synthesis of arylboronic acids involves the use of halogenated aromatic compounds as precursors. Aryl halides, particularly bromides and iodides, are ideal substrates for conversion to the corresponding boronic acids via organometallic intermediates. In the context of this compound synthesis, a plausible precursor is a di-substituted aromatic ring containing both a fluorine atom and a propoxy group, with a halogen atom at the position destined for borylation.

For instance, a suitable precursor would be 2-bromo-1-fluoro-3-propoxybenzene (B8169261). The synthesis of such precursors can be achieved through various aromatic substitution reactions. The introduction of a bromine atom can be accomplished through electrophilic bromination of a suitably activated fluoro-propoxy benzene (B151609) derivative. Alternatively, multi-step sequences involving diazotization of an amino group followed by a Sandmeyer-type reaction can be employed to introduce the bromine atom at a specific position. The choice of a halogenated precursor is advantageous as it sets the stage for well-established boronylation methods like lithium-halogen exchange.

Introduction of the Fluoro Moiety in Substituted Aromatics

The incorporation of a fluorine atom onto an aromatic ring can be achieved through several methods. One of the most common is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt, typically prepared from the corresponding aniline. This method offers a high degree of regiocontrol. For example, starting from a substituted aniline, diazotization followed by treatment with fluoroboric acid yields the diazonium fluoroborate, which upon heating, expels nitrogen gas and a boron trifluoride molecule to afford the aryl fluoride.

Strategies for Propoxy Group Incorporation

The propoxy group is typically introduced via a Williamson ether synthesis. This involves the reaction of a phenoxide with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane). A common precursor for this step would be a fluorinated phenol (B47542), such as 2-fluoro-6-hydroxyphenylboronic acid or a protected derivative. The synthesis of such a precursor might involve ortho-lithiation of a fluorinated aromatic followed by reaction with a suitable electrophile to introduce the hydroxyl group, or other multi-step sequences.

The phenolic proton is first deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to generate the more nucleophilic phenoxide. This is then reacted with the propyl halide to form the desired ether linkage. The reaction conditions, including the choice of solvent and temperature, are optimized to ensure high yields and minimize potential side reactions.

Boronylation Techniques for Aryl Systems

The final and crucial step in the synthesis of this compound is the introduction of the boronic acid moiety onto the functionalized aromatic ring. This is typically achieved by converting the aryl precursor into a highly reactive organometallic intermediate, which is then quenched with a boron-containing electrophile.

Electrophilic Trapping of Arylmetal Intermediates

Arylmetal intermediates, such as aryllithium or aryl Grignard reagents, are powerful nucleophiles that readily react with a variety of electrophiles, including borates. The generation of these intermediates at a specific position on the aromatic ring is key to the successful synthesis of the target boronic acid.

Lithium-halogen exchange is a particularly effective method for the preparation of aryllithium species from aryl halides. harvard.edu This reaction is typically very fast, even at low temperatures, and proceeds with high efficiency for aryl bromides and iodides. princeton.edu In the synthesis of this compound, a precursor such as 2-bromo-1-fluoro-3-propoxybenzene would be treated with an alkyllithium reagent, commonly n-butyllithium or sec-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. researchgate.net

The following table summarizes a plausible synthetic route based on the discussed methodologies:

StepReactionKey ReagentsIntermediate/Product
1HalogenationN-Bromosuccinimide (NBS)2-Bromo-1-fluoro-3-propoxybenzene
2Lithium-Halogen Exchangen-Butyllithium2-Fluoro-6-propoxyphenyllithium
3BoronylationTrimethyl borate (B1201080)This compound trimethyl ester
4HydrolysisAcidic workup (e.g., HCl)This compound

This table presents a conceptual pathway, and the actual experimental conditions would require optimization for factors such as temperature, reaction time, and stoichiometry.

Grignard Reagent Applications

The application of Grignard reagents represents a classic and widely used method for the synthesis of arylboronic acids. nih.govchemicalbook.com This pathway involves the formation of an organomagnesium halide (Grignard reagent) from a corresponding aryl halide, which then acts as a nucleophile, attacking a boron electrophile, typically a trialkyl borate. chemicalbook.comgoogle.com

The synthesis of this compound via this method would commence with the preparation of the Grignard reagent from 1-bromo-2-fluoro-6-propoxybenzene. The reaction is typically carried out in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether. google.com The subsequent step is the crucial carbon-boron bond formation, where the Grignard reagent is added to a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures (e.g., -78 °C) to prevent multiple additions of the Grignard reagent to the boron center. nih.govgoogle.com The resulting boronate ester is then hydrolyzed under acidic aqueous conditions to yield the final this compound. google.com

Reaction Scheme: Grignard-based Synthesis

Step 1: Grignard Reagent Formation

Step 2: Borylation and Hydrolysis

A summary of typical reaction conditions for the Grignard methodology is presented in the table below.

ParameterConditionPurpose
Starting Material 1-bromo-2-fluoro-6-propoxybenzeneProvides the aryl backbone and defines regiochemistry.
Reagents Magnesium (Mg) turnings, Triisopropyl borate B(Oi-Pr)₃Formation of Grignard reagent and boron source, respectively.
Solvent Anhydrous Tetrahydrofuran (THF)Solubilizes reagents and is compatible with Grignard formation.
Temperature 0 °C to reflux (Grignard formation); -78 °C (Borylation)Controls reaction rate and prevents side reactions.
Work-up Acidic hydrolysis (e.g., aq. HCl)Converts the boronate ester to the boronic acid.

Transition Metal-Catalyzed Direct Borylation

More contemporary methods for synthesizing arylboronic acids involve transition metal catalysis, which can offer improved functional group tolerance and alternative pathways that avoid the often sensitive Grignard reagents. nih.govacs.org These methods include direct C-H activation and cross-coupling with diboron (B99234) reagents.

Direct C-H borylation is an atom-economical process that functionalizes a carbon-hydrogen bond directly with a boryl group. acs.orggrantome.com This transformation is commonly catalyzed by iridium complexes, often with a bipyridine-based ligand. illinois.eduorganic-chemistry.org The reaction typically uses bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source.

For the synthesis of this compound, the starting material would be 1-fluoro-3-propoxybenzene. The regioselectivity of the C-H activation is directed by the existing substituents on the aromatic ring. acs.org Both the fluoro and propoxy groups are ortho-, para-directing. The borylation occurs at the sterically accessible C-H bond ortho to the propoxy group, which is a more activating and stronger directing group than fluorine. The reaction leads to the formation of a boronate ester, which can be subsequently hydrolyzed to the boronic acid if desired. organic-chemistry.org

Reaction Scheme: Iridium-Catalyzed C-H Borylation

The table below outlines typical conditions for this C-H activation strategy.

ParameterConditionPurpose
Starting Material 1-fluoro-3-propoxybenzeneSubstrate for direct C-H functionalization.
Boron Reagent Bis(pinacolato)diboron (B₂pin₂)Source of the boryl group.
Catalyst [Ir(cod)OMe]₂ (Iridium catalyst precursor)Activates the C-H bond for borylation.
Ligand 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy)Modifies the reactivity and stability of the catalyst.
Solvent Tetrahydrofuran (THF) or CyclohexaneReaction medium.
Temperature 80-100 °CProvides thermal energy to drive the catalytic cycle.

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of boronate esters from aryl halides or triflates. nih.gov This method is highly reliable and tolerates a wide variety of functional groups. The reaction couples an aryl halide with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). nih.gov

To synthesize this compound, 1-bromo-2-fluoro-6-propoxybenzene serves as the aryl halide precursor. The reaction is catalyzed by a palladium complex, such as Pd(dppf)Cl₂, in the presence of a base like potassium acetate. nih.govresearchgate.net The product is the corresponding pinacol (B44631) boronate ester, which can be isolated or directly hydrolyzed to the boronic acid.

Reaction Scheme: Miyaura Borylation

Key parameters for the Miyaura borylation reaction are summarized below.

ParameterConditionPurpose
Starting Material 1-bromo-2-fluoro-6-propoxybenzeneAryl halide coupling partner.
Boron Reagent Bis(pinacolato)diboron (B₂pin₂)Diboron source.
Catalyst Pd(dppf)Cl₂ (Palladium catalyst)Facilitates the cross-coupling reaction.
Base Potassium Acetate (KOAc)Essential for the transmetalation step in the catalytic cycle.
Solvent Dioxane or Dimethyl Sulfoxide (DMSO)Solubilizes reactants and facilitates the reaction.
Temperature 80-110 °CReaction temperature.

Stereoselective and Regioselective Synthesis Considerations

Regioselectivity: The regiochemical outcome is a critical consideration in the synthesis of a specifically substituted compound like this compound.

In the Grignard and Miyaura borylation methods, regioselectivity is unequivocally controlled by the position of the halogen atom on the starting aryl halide. To obtain the desired product, the synthesis must begin with 1-halo-2-fluoro-6-propoxybenzene.

In C-H activation , regioselectivity is governed by the directing effects of the substituents already present on the ring. The propoxy group (an alkoxy group) is a strong ortho-directing group, while the fluorine atom is a weaker ortho-, para-director. Therefore, in 1-fluoro-3-propoxybenzene, the borylation is directed to the C-H bond at the 2-position, which is ortho to the propoxy group and meta to the fluoro group, yielding the desired constitutional isomer.

Stereoselectivity: The target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, stereoselectivity in terms of creating specific enantiomers or diastereomers is not a factor in its direct synthesis. However, the principles of stereoselective synthesis are highly relevant when this boronic acid is used as a building block in the construction of more complex, chiral molecules. For instance, in subsequent Suzuki-Miyaura cross-coupling reactions with chiral partners, the stereochemical integrity of the coupling partner must be maintained. While not applicable to the synthesis of the title compound itself, methods for the stereospecific synthesis of chiral boronic esters are well-established, often involving asymmetric homologation or stereospecific cross-coupling reactions. researchgate.netresearchgate.net

Reactivity and Mechanistic Investigations of 2 Fluoro 6 Propoxyphenylboronic Acid

Reactivity in Transition Metal-Catalyzed Cross-Coupling Reactions

2-Fluoro-6-propoxyphenylboronic acid is primarily employed as a nucleophilic partner in palladium-catalyzed cross-coupling reactions to construct biaryl and substituted aromatic structures. The presence of the ortho-propoxy group can influence the reaction's efficiency through steric hindrance and potential electronic effects, while the ortho-fluoro group further modifies the electronic nature of the aromatic ring.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction stands as the most prominent application of this compound, facilitating the formation of a carbon-carbon bond between this arylboronic acid and various organic halides or triflates. The reaction is renowned for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts.

The success of the Suzuki-Miyaura coupling involving sterically hindered boronic acids like this compound is highly dependent on the choice of the palladium catalyst and the associated ligands. Electron-rich and bulky phosphine (B1218219) ligands are often essential to promote both the oxidative addition of the organic halide to the palladium(0) center and the subsequent reductive elimination step to form the final product.

While specific systematic studies on ligand effects for this compound are not extensively documented in publicly available literature, general principles for ortho-substituted arylboronic acids apply. Ligands such as those from the Buchwald and Fu families, known for their steric bulk and electron-donating properties, are typically effective in promoting the coupling of challenging substrates. These ligands stabilize the catalytically active monoligated palladium species, which is crucial for efficient oxidative addition and facilitates the reductive elimination step.

A representative example of a catalyst system that could be employed for such a transformation is presented in the table below, based on common practices for similar sterically demanding couplings.

Catalyst ComponentExampleRole
Palladium PrecatalystPd(OAc)₂ or Pd₂(dba)₃Source of the active Pd(0) catalyst
LigandSPhos, XPhos, or RuPhosStabilizes the Pd catalyst and facilitates key reaction steps
BaseK₃PO₄ or Cs₂CO₃Activates the boronic acid for transmetalation
SolventToluene, Dioxane, or THF/H₂OSolubilizes reactants and influences reaction rate

This table represents a generalized catalyst system for Suzuki-Miyaura reactions with sterically hindered arylboronic acids. The optimal conditions for this compound would require experimental screening.

The role of the base in the Suzuki-Miyaura reaction is multifaceted and crucial for the activation of the boronic acid. The base reacts with the boronic acid to form a more nucleophilic boronate species. This "ate" complex is more readily transmetalated to the palladium center than the neutral boronic acid.

For sterically hindered boronic acids, the choice of base can significantly impact the reaction rate and yield. Stronger bases are often required to facilitate the formation of the boronate complex. However, the base must be compatible with other functional groups present in the coupling partners. Common bases used in these reactions include potassium carbonate, cesium carbonate, and potassium phosphate. The enhanced reactivity of the boronate is attributed to the increased electron density on the boron atom, which facilitates the transfer of the aryl group to the palladium(II) intermediate.

The Suzuki-Miyaura reaction is known for its broad substrate scope, and couplings involving this compound are expected to be compatible with a wide range of aryl and heteroaryl halides (iodides, bromides, and chlorides) as well as triflates. The reaction generally exhibits good functional group tolerance, allowing for the presence of esters, ketones, amides, and nitriles on the coupling partners.

The steric hindrance provided by the ortho-propoxy group on this compound can influence the range of suitable coupling partners. Highly substituted aryl halides may react more slowly or require more forcing conditions. However, the use of modern, highly active catalyst systems can often overcome these steric challenges.

The table below illustrates the potential substrate scope for the coupling of this compound.

Aryl Halide/TriflateExpected ReactivityNotes
Aryl IodidesHighMost reactive halides in Suzuki-Miyaura coupling.
Aryl BromidesGoodCommonly used and generally provide high yields.
Aryl ChloridesModerate to GoodOften require more specialized and active catalyst systems.
Aryl TriflatesGoodHighly reactive, comparable to aryl bromides.
Heteroaryl HalidesVariableReactivity depends on the nature and position of the heteroatom.

This table provides a general outlook on the expected reactivity. Actual results will depend on the specific substrate and reaction conditions.

The catalytic cycle of the Suzuki-Miyaura reaction involving this compound proceeds through three key elementary steps:

Oxidative Addition: The active palladium(0) catalyst undergoes oxidative addition with an organic halide (Ar-X) to form a palladium(II) species (Ar-Pd-X). This is often the rate-determining step of the catalytic cycle. The electron-rich nature of the palladium catalyst, facilitated by electron-donating ligands, is crucial for this step.

Transmetalation: The palladium(II) intermediate then undergoes transmetalation with the activated boronate species derived from this compound. The aryl group from the boronate is transferred to the palladium center, displacing the halide or other anionic ligand, to form a diorganopalladium(II) complex. The formation of the boronate "ate" complex by the base is a prerequisite for this step.

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the new carbon-carbon bond of the biaryl product. This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The steric bulk of the ligands can promote this final step by creating a more crowded coordination sphere around the palladium center.

Alternative Cross-Coupling Methods Employing Arylboronic Acids

While the Suzuki-Miyaura reaction is the most common application, arylboronic acids like this compound can potentially participate in other transition metal-catalyzed cross-coupling reactions. These alternative methods expand the utility of arylboronic acids in forming different types of chemical bonds.

One such notable reaction is the Chan-Lam coupling , which enables the formation of carbon-heteroatom bonds, typically C-N or C-O bonds. In this reaction, an arylboronic acid is coupled with an amine or an alcohol in the presence of a copper catalyst, often with an oxidant like oxygen or a peroxide. This provides a valuable route to aryl amines and aryl ethers.

Another potential application is in rhodium-catalyzed conjugate addition reactions . In this transformation, the aryl group from the boronic acid can be added to α,β-unsaturated carbonyl compounds in a 1,4-fashion. This method is a powerful tool for the formation of carbon-carbon bonds in a different context than the Suzuki-Miyaura reaction.

The application of this compound in these alternative cross-coupling methods is less documented than its use in Suzuki-Miyaura reactions. However, the general reactivity of arylboronic acids suggests that it could be a viable substrate in these transformations, likely requiring specific optimization of the reaction conditions.

Copper-Promoted C-O and C-N Cross-Coupling

Copper-promoted cross-coupling reactions, often referred to as Chan-Lam or Chan-Evans-Lam couplings, represent a powerful method for forming carbon-heteroatom bonds, specifically C-O and C-N bonds, using arylboronic acids. researchgate.net This methodology is valued for its generally mild reaction conditions, often proceeding at room temperature and in the presence of air, making it a practical alternative to harsher methods like the Ullmann condensation. researchgate.net

The reaction typically involves an arylboronic acid, an amine or alcohol, and a copper salt, commonly Cu(OAc)₂ or CuI. researchgate.netmdpi.com A base is often required to facilitate the reaction. The general mechanism is thought to involve the formation of a copper(II) complex with the amine or alcohol substrate, followed by transmetalation with the arylboronic acid. Reductive elimination from the resulting intermediate then furnishes the desired N-aryl or O-aryl product and a copper(0) species, which is reoxidized to copper(II) to complete the catalytic cycle.

While this reaction is broadly applicable to a wide range of arylboronic acids, specific studies detailing the reaction conditions and yields for this compound are not extensively documented in the reviewed literature. However, the reactivity of other ortho-substituted arylboronic acids suggests that steric hindrance from the propoxy group and electronic effects from the fluorine atom could influence the reaction's efficiency. For instance, sterically hindered ortho-substituted arylboronic acids have sometimes shown lower reactivity in these couplings. mdpi.com

Table 1: General Conditions for Copper-Promoted N-Arylation This table is illustrative of typical conditions for this reaction type and not specific to this compound.

ParameterTypical Condition
Copper Source Cu(OAc)₂, CuI
Base Et₃N, Pyridine
Solvent DMSO, CH₂Cl₂, THF
Temperature Room Temperature to 80 °C
Atmosphere Air (Open Flask)
Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provide an economical and effective alternative to palladium-catalyzed systems for the formation of C-C bonds. nih.gov These reactions are applicable to a broad scope of substrates, including those with challenging ortho substituents. elsevierpure.comresearchgate.net

The catalytic cycle for nickel-catalyzed Suzuki coupling is analogous to that of palladium. It involves the oxidative addition of an aryl halide or triflate to a Ni(0) complex, followed by transmetalation with the organoboron reagent (activated by a base), and concludes with reductive elimination to yield the biaryl product and regenerate the Ni(0) catalyst. The choice of ligand is crucial for stabilizing the nickel catalyst and promoting the key steps of the cycle. nih.gov

Studies on ortho-substituted arylboronic acids in nickel-catalyzed couplings have shown that the nature of the substituents significantly impacts reaction efficiency. elsevierpure.comresearchgate.net The presence of an ortho-fluoro group, as in this compound, can influence the electronic properties of the boronic acid and its transmetalation rate. The ortho-propoxy group introduces steric bulk, which can be a critical factor in the coupling's success. While specific examples detailing the use of this compound are not prevalent, research on similar structures suggests that careful optimization of the catalyst, ligand, and base would be necessary to achieve high yields. beilstein-journals.orgmdpi.com For instance, nickel-catalyzed couplings of 2-fluorobenzofurans with various arylboronic acids have been shown to proceed efficiently. beilstein-journals.org

Acid Catalysis and Lewis Acidity of the Boronic Acid Moiety

Arylboronic acids are recognized as Lewis acids due to the electron-deficient boron atom. nih.gov The Lewis acidity is influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine, generally increase Lewis acidity through an inductive effect. nih.gov Conversely, bulky ortho substituents can sterically hinder the boron center's ability to accept a Lewis base, potentially decreasing its effective acidity. nih.govsemanticscholar.org In this compound, the strong inductive effect of the fluorine atom would enhance acidity, while the ortho-propoxy group could introduce steric hindrance. semanticscholar.org

Interaction with Hydroxyl-Containing Substrates

The Lewis acidic boron center of arylboronic acids readily and reversibly interacts with hydroxyl-containing compounds, most notably 1,2- and 1,3-diols, to form cyclic boronate esters. This interaction is fundamental to their use as sensors for carbohydrates and in other applications. The stability of the formed boronate ester is dependent on the pH and the structure of both the boronic acid and the hydroxyl-containing substrate. While specific studies on the interaction of this compound with hydroxyl substrates are not detailed, the principles governing these interactions are well-established.

Catalytic Role in Dehydrative Condensations

The Lewis acidity of arylboronic acids allows them to act as catalysts for dehydrative condensation reactions, such as the formation of amides from carboxylic acids and amines. nih.govrsc.org The proposed mechanism involves the activation of the carboxylic acid by the boronic acid, forming a mixed anhydride (B1165640) or a similar activated species. This intermediate is more susceptible to nucleophilic attack by an amine than the original carboxylic acid. rsc.org The reaction is often carried out under azeotropic reflux conditions to remove water and drive the equilibrium toward product formation. nih.gov

The catalytic efficiency is highly dependent on the boronic acid's structure. Boronic acids with electron-withdrawing groups are often more effective catalysts. rsc.org The ortho-substituent on the boronic acid plays a critical role; it can prevent the coordinating of the amine to the boron atom of the active species, thereby accelerating the desired amidation. rsc.org While 2,4-bis(trifluoromethyl)phenylboronic acid has been identified as a highly effective catalyst, the specific catalytic activity of this compound in such transformations has not been explicitly reported. rsc.org

Reactions Beyond Carbon-Carbon Bond Formation

Ipso-Hydroxylation of Arylboronic Acids

Ipso-hydroxylation is a transformation that converts an arylboronic acid into the corresponding phenol (B47542) by replacing the boronic acid group with a hydroxyl group. nih.gov This reaction provides a valuable synthetic route to phenols, which are important intermediates in many areas of chemistry. researchgate.netresearchgate.net The transformation requires an oxidant, with common choices including hydrogen peroxide (H₂O₂), sodium perborate (B1237305) (SPB), and Oxone®. rsc.orgresearchgate.net

The reaction can often be performed under mild, metal-free conditions. rsc.orgrsc.org For example, a catalyst-free method using sodium perborate as the oxidant in water can achieve high yields in minutes. rsc.orgrsc.org The mechanism is generally considered to involve the formation of a peroxoboronate intermediate, followed by rearrangement and subsequent hydrolysis to yield the phenol.

This reaction is applicable to a wide variety of substituted arylboronic acids. nih.gov The electronic nature of the substituents can influence the reaction rate, but generally, both electron-rich and electron-poor systems undergo the transformation effectively. scielo.br Although specific examples involving this compound are not explicitly detailed, its structure is compatible with the general scope of this reaction.

Table 2: Common Conditions for Ipso-Hydroxylation of Arylboronic Acids This table is illustrative of typical conditions for this reaction type and not specific to this compound.

OxidantSolventCatalystTemperature
H₂O₂Water, EthanolOften NoneRoom Temperature
Sodium PerborateWaterNoneRoom Temperature
Oxone®DMF, WaterNoneRoom Temperature
Air/O₂CH₃CN:H₂OPhotocatalyst (e.g., TiO₂-EY)Room Temperature

Amidation Reactions Catalyzed by Arylboronic Acids

Arylboronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids and amines, offering a valuable alternative to methods that require stoichiometric activating agents. acs.org The catalytic process is generally understood to proceed through the formation of key intermediates that facilitate the condensation reaction. rsc.orgresearchgate.netrsc.org Theoretical and experimental studies have elucidated a common mechanistic pathway. rsc.orgrsc.org

The reaction is initiated by the condensation of the arylboronic acid with a carboxylic acid to form an acyloxyboronic acid intermediate. rsc.org This step is a dehydration process and is often reversible. The formation of this intermediate is considered kinetically easy but can be thermodynamically unfavorable. rsc.orgresearchgate.net Consequently, the removal of water, typically achieved by using molecular sieves or azeotropic distillation, is crucial for driving the reaction forward to achieve high yields of the amide product. rsc.orgnih.gov

Once formed, the acyloxyboronic acid intermediate, which can be a mono(acyloxy)boronic acid or a bis(acyloxy)boronic acid, serves as an activated form of the carboxylic acid. rsc.org This activated intermediate then reacts with the amine nucleophile. rsc.org The nucleophilic attack of the amine on the carbonyl carbon of the acyloxy group leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of the desired amide bond and the regeneration of the arylboronic acid catalyst, allowing it to re-enter the catalytic cycle. rsc.orgnih.gov The rate-determining step in this process is often the cleavage of the C–O bond of the tetracoordinate acyl boronate intermediate. rsc.org

While specific studies on this compound as a catalyst for this transformation are not prevalent, its structural features suggest it would be a competent catalyst. The presence of the ortho-fluoro substituent is expected to enhance its Lewis acidity, a key factor in the catalytic activity of arylboronic acids in amidation. nih.gov

Table 1: Key Steps in Arylboronic Acid-Catalyzed Amidation

StepDescriptionKey Requirement
1. Intermediate Formation The arylboronic acid reacts with the carboxylic acid to form an acyloxyboronic acid intermediate.Dehydration
2. Amine Attack The amine nucleophile attacks the carbonyl center of the acyloxyboronic acid intermediate.Active Intermediate
3. Amide Formation A tetrahedral intermediate collapses to form the amide product and regenerate the catalyst.Catalyst Turnover

C-Alkylation and Allylation Reactions

Arylboronic acids, particularly those with electron-deficient aromatic rings, have been shown to catalyze dehydrative C-C bond-forming reactions, such as C-alkylation and allylation. researchgate.netacs.orghw.ac.uk These reactions typically involve the use of activated alcohols, like secondary benzylic alcohols, as electrophiles and carbon-based nucleophiles such as 1,3-dicarbonyl compounds or allyl silanes. nih.govbath.ac.uk The process is valued for its atom economy, as water is the only byproduct. researchgate.netacs.org

The proposed mechanism for these transformations does not involve direct activation by the boronic acid itself but rather the in situ formation of a potent Brønsted acid. nih.govnih.gov For instance, the combination of an electron-deficient arylboronic acid, such as pentafluorophenylboronic acid, with a co-catalyst like oxalic acid, generates a boronate ester complex. nih.gov This complex is a strong Brønsted acid that protonates the alcohol, facilitating its departure as water and generating a stabilized carbocation (e.g., a benzylic carbocation). researchgate.netnih.gov

This highly reactive carbocation is then intercepted by a suitable carbon nucleophile.

C-Alkylation : When 1,3-dicarbonyl compounds (e.g., 1,3-diketones or 1,3-ketoesters) are used as nucleophiles, their enol tautomer attacks the carbocation, leading to the formation of a new C-C bond and the C-alkylated product. acs.orgbath.ac.uk

Allylation : In the case of allylation, an allyl silane (B1218182), such as allyltrimethylsilane, serves as the nucleophile. The reaction proceeds via a Hosomi-Sakurai type mechanism, where the allyl silane adds to the carbocation to yield the allylated product. acs.org

The catalytic efficiency is influenced by the Lewis acidity of the arylboronic acid; more electron-deficient boronic acids are generally more effective. nih.gov Given the electron-withdrawing nature of the fluorine atom in this compound, it is plausible that it could function as a catalyst in these types of dehydrative C-C bond formations, likely in conjunction with a suitable co-catalyst.

Table 2: Examples of Arylboronic Acid-Catalyzed Dehydrative C-Alkylation

ElectrophileNucleophileArylboronic Acid CatalystCo-CatalystProduct Yield
BenzhydrolDibenzoylmethanePentafluorophenylboronic acidOxalic acid76% nih.gov
1-PhenylethanolDibenzoylmethanePentafluorophenylboronic acidOxalic acid98% nih.gov
BenzhydrolEthyl benzoylacetatePentafluorophenylboronic acidOxalic acid97% acs.org
BenzhydrolAllyltrimethylsilanePentafluorophenylboronic acidOxalic acid96% acs.org

Impact of Fluorine Substitution on Reactivity

The substitution of a hydrogen atom with fluorine on the aryl ring of a phenylboronic acid has a profound impact on the compound's chemical properties and reactivity, primarily by increasing its Lewis acidity. nih.govresearchgate.net This effect is highly dependent on the position of the fluorine substituent. nih.gov

For this compound, the fluorine atom is in the ortho position relative to the boronic acid group. An ortho-fluoro substituent significantly enhances the acidity of the boronic acid. nih.govresearchgate.net This increased acidity is attributed to the formation of an intramolecular B-O-H···F hydrogen bond. nih.govresearchgate.net This hydrogen bond stabilizes the tetrahedral boronate anion that forms upon coordination of a Lewis base (like the hydroxyl anion), thereby lowering the pKₐ of the boronic acid. researchgate.net In contrast, a fluorine atom in the para position has a much smaller effect on acidity due to the counteracting inductive withdrawal and resonance donation effects. nih.gov A meta-fluoro substituent increases acidity more than a para-substituent but generally less than an ortho-substituent because the resonance effect is weaker at the meta position. nih.gov

This enhanced Lewis acidity directly influences the catalytic activity of this compound. In reactions where the boronic acid acts as a Lewis acid catalyst, such as amidation, the increased acidity can lead to faster reaction rates by more effectively activating the carboxylic acid. nih.gov However, the fluorine substitution also affects other aspects of reactivity. For instance, arylboronic acids with electron-withdrawing groups, especially at the ortho position, can be more susceptible to protodeboronation (the cleavage of the C–B bond and its replacement with a C–H bond), particularly under acidic or basic conditions. rsc.orgresearchgate.net This competing decomposition pathway can reduce the efficiency of cross-coupling reactions. nih.gov

Table 3: Influence of Substituent Position on the Acidity (pKₐ) of Fluorophenylboronic Acids

CompoundpKₐKey Influence
Phenylboronic acid8.86 nih.govBaseline
2-Fluorophenylboronic acid7.78Intramolecular H-bond, inductive effect nih.govresearchgate.net
3-Fluorophenylboronic acid8.35Dominant inductive effect nih.gov
4-Fluorophenylboronic acid8.67Compensating inductive and resonance effects nih.gov

Computational and Theoretical Studies on Reaction Mechanisms

Computational and theoretical studies, primarily using Density Functional Theory (DFT), have provided deep insights into the mechanisms of reactions involving arylboronic acids. rsc.orgrsc.org These studies help to rationalize experimental observations and predict reactivity.

For arylboronic acid-catalyzed amidation, theoretical calculations have been instrumental in mapping out the entire catalytic cycle. rsc.orgrsc.org These studies confirm that the initial formation of the acyloxyboronic acid intermediate from the carboxylic acid and the arylboronic acid is kinetically facile. rsc.orgresearchgate.net However, they also show that this step is often thermodynamically unfavorable, underscoring the experimental necessity of removing water to drive the equilibrium towards the products. rsc.orgresearchgate.net DFT calculations have modeled the subsequent nucleophilic attack by the amine and the transition states involved in the formation and breakdown of the tetrahedral intermediate. rsc.org These models support the idea that the mono(acyloxy)boronic acid is the key reactive intermediate and that the cleavage of the intermediate's C–O bond is the rate-determining step. rsc.org

Theoretical studies have also been applied to understand the stability and decomposition pathways of arylboronic acids. The mechanism of protodeboronation, a significant side reaction, has been investigated computationally. rsc.org DFT studies suggest that acid-promoted protodeboronation proceeds via an intermolecular metathesis mechanism involving a four-membered ring transition state. rsc.org These calculations also explain the electronic effects of substituents on the rate of protodeboronation, showing that electron-withdrawing groups can influence the stability of the C–B bond, although the effect is complex. rsc.orgnih.gov For arylboronic acids with ortho-fluoro substituents, computational evidence supports a mechanism for protodeboronation that involves the heterolysis of a trihydroxy organoboronate intermediate. researchgate.net

While specific computational studies on this compound are scarce, the general principles derived from theoretical investigations of substituted phenylboronic acids are directly applicable to understanding its reactivity in catalysis and its potential degradation pathways.

Advanced Applications in Medicinal Chemistry

Boronic Acid-Based Therapeutics and Drug Design Principles

Boronic acids are a unique class of compounds in medicinal chemistry, primarily due to the electron-deficient nature of their boron atom. This allows them to engage in reversible covalent interactions with nucleophilic residues in biological macromolecules, a feature that has been extensively exploited in drug design.

Transition State Mimetics in Enzyme Inhibition

A fundamental principle in enzyme inhibitor design is the creation of molecules that mimic the transition state of an enzymatic reaction. researchgate.net Enzymes function by stabilizing the high-energy transition state of a substrate, thereby lowering the activation energy of the reaction. Molecules that resemble this transition state can bind to the enzyme's active site with very high affinity, often many orders of magnitude tighter than the substrate itself, effectively blocking the enzyme's catalytic activity.

The boron atom in boronic acids has the ability to change its hybridization from a trigonal planar sp2 state to a tetrahedral sp3 state upon interacting with a nucleophile. researchgate.net This tetrahedral boronate species is an excellent mimic of the tetrahedral transition states that occur during the hydrolysis of peptide and ester bonds by proteases and esterases. researchgate.netnih.gov By positioning the boronic acid moiety on a scaffold that directs it to the active site of a target enzyme, such as a serine protease, it can form a stable, tetrahedral adduct with the catalytic serine residue, thus acting as a potent boronic acid transition state inhibitor (BATSI). nih.govresearchgate.net

Covalent Interactions with Biological Targets

The therapeutic efficacy of many boronic acid derivatives stems from their ability to form reversible covalent bonds with nucleophilic amino acid residues within their biological targets. The primary targets are the hydroxyl groups of serine and threonine residues. nih.gov The interaction involves the Lewis acidic boronic acid group reacting with the nucleophilic hydroxyl group of the amino acid to form a tetrahedral boronate adduct. researchgate.net This covalent interaction is typically reversible, which can be advantageous in drug design, potentially reducing the risk of off-target effects associated with irreversible inhibitors. The stability of this bond is sufficient to achieve prolonged inhibition of the target protein's function. nih.gov

Inhibitor Development and Biological Activity of Boronic Acid Derivatives

The principles of transition state mimicry and covalent inhibition have led to the development of several successful drugs and a multitude of investigational compounds with a wide range of biological activities.

Anticancer Activity

The potential of boronic acid derivatives as anticancer agents is one of the most explored areas of their application. While specific studies on the anticancer activity of 2-Fluoro-6-propoxyphenylboronic acid are not prominent in the literature, research on structurally similar compounds provides significant insight into the potential of this molecular scaffold.

A study on simple phenylboronic acid derivatives identified 2-fluoro-6-formylphenylboronic acid , a close structural analog, as a highly active antiproliferative agent. nih.gov This compound demonstrated potent activity against the A2780 ovarian cancer cell line, inducing a strong cell cycle arrest in the G2/M phase, which was associated with the activation of caspase-3, a key executioner enzyme in apoptosis (programmed cell death). nih.gov The observed mechanism involved the accumulation of the p21 protein, a critical regulator of cell cycle progression. nih.gov

Antiproliferative Activity of 2-fluoro-6-formylphenylboronic acid nih.gov
Cell LineCancer TypeIC50 (72h, µM)Observed Mechanism
A2780Ovarian CancerLow micromolar rangeG2/M phase arrest, Caspase-3 activation, p21 accumulation
MV-4-11LeukemiaHigh activityNot detailed
5637Bladder CancerHigh activityNot detailed

A primary mechanism through which boronic acids exert their anticancer effects is via the inhibition of the proteasome. nih.gov The proteasome is a large protein complex responsible for degrading damaged or unnecessary proteins within the cell, a process crucial for regulating cell cycle, proliferation, and survival. nih.gov Cancer cells, particularly those in multiple myeloma, are highly dependent on proteasome activity to manage the large quantities of abnormal proteins they produce.

The first-in-class proteasome inhibitor, Bortezomib , is a dipeptidyl boronic acid that reversibly binds to the N-terminal threonine residue in the catalytic β5 subunit of the 26S proteasome. nih.gov This inhibition disrupts protein homeostasis, leading to an accumulation of regulatory proteins that trigger cell cycle arrest and apoptosis. nih.gov The success of Bortezomib has paved the way for second-generation proteasome inhibitors like Ixazomib , which is also a boronic acid derivative with oral bioavailability. nih.gov

Examples of Boronic Acid-Based Proteasome Inhibitors
CompoundTargetMechanismTherapeutic Use
Bortezomib26S Proteasome (β5 subunit)Reversible covalent inhibition of N-terminal threonineMultiple Myeloma, Mantle Cell Lymphoma nih.govnih.gov
Ixazomib26S Proteasome (β5 subunit)Reversible covalent inhibition of N-terminal threonineMultiple Myeloma nih.gov

Antibacterial and Antifungal Applications

The ability of boronic acids to inhibit essential enzymes is not limited to cancer therapy. This class of compounds has also shown significant promise as antimicrobial agents.

Antibacterial Applications: A key mechanism of bacterial resistance to β-lactam antibiotics (e.g., penicillins and cephalosporins) is the production of β-lactamase enzymes, which hydrolyze and inactivate the antibiotic. Boronic acid derivatives have been designed as potent inhibitors of these serine-β-lactamases. nih.gov They act as transition state analogs, forming a reversible covalent adduct with the catalytic serine residue in the enzyme's active site, thereby protecting the β-lactam antibiotic from degradation. nih.gov

Antifungal Applications: Phenylboronic acids and their derivatives have demonstrated notable antifungal activities. nih.gov Studies have shown that these compounds can inhibit the growth of various pathogenic fungi. The introduction of electron-withdrawing groups, such as fluorine, onto the benzene (B151609) ring can influence the compound's acidity and potentially enhance its antifungal potency. nih.gov While specific data for this compound is limited, the general activity of fluorinated phenylboronic acids suggests potential in this area. nih.gov

Antiviral Activity

While direct antiviral activity of this compound has not been extensively documented in peer-reviewed literature, its utility as a synthetic intermediate is significant in the search for new antiviral agents. Boronic acid derivatives are crucial for synthesizing a variety of drugs, including those with antiviral properties. The presence of a fluorine atom in the molecule is particularly noteworthy, as fluorinated organic compounds often exhibit unique biological activities. The introduction of fluorine can alter properties such as metabolic stability and binding affinity to target proteins, which are critical for developing effective antiviral therapies. Therefore, this compound serves as a valuable precursor for creating novel, fluorinated molecules that can be screened for potential efficacy against a range of viruses.

Anti-inflammatory Applications

Similar to its role in antiviral research, this compound is a key precursor in the synthesis of potential anti-inflammatory drugs. Arylboronic acids are foundational in the construction of non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds. The fluorine substituent on the phenyl ring can enhance the potency and pharmacokinetic profile of a drug molecule. By employing synthetic strategies such as the Suzuki-Miyaura coupling reaction, medicinal chemists can use this compound to construct biaryl structures, which are common motifs in many anti-inflammatory agents. mdpi.com This makes it an important tool for generating libraries of new compounds for screening and development in inflammation research.

This compound as a Precursor for Bioactive Molecules

The primary value of this compound lies in its role as a versatile chemical building block. researchgate.net Boronic acids are essential reagents for creating complex organic molecules from simpler starting materials, a cornerstone of modern drug discovery.

Chemical Properties of this compound
PropertyValue
CAS Number870777-18-7
Molecular FormulaC9H12BFO3
Molecular Weight198.00 g/mol
SynonymsBoronic acid, B-(2-fluoro-6-propoxyphenyl)-

Synthesis of Pharmaceutical Intermediates

In pharmaceutical manufacturing, intermediates are the chemical compounds that form the stepping stones for the synthesis of the final active pharmaceutical ingredient (API). This compound is an important intermediate due to its utility in the Suzuki-Miyaura coupling reaction. claremont.edu This reaction is one of the most widely used methods for forming carbon-carbon bonds between aryl or vinyl groups. researchgate.netclaremont.edu

The reaction allows for the efficient and selective synthesis of complex molecules under relatively mild conditions and is compatible with a wide array of functional groups. researchgate.net This reliability has made it a favored method in the pharmaceutical industry for constructing the core structures of many modern drugs. mdpi.com By using this compound, chemists can introduce the specific 2-fluoro-6-propoxyphenyl moiety into a larger molecule, a crucial step in building new drug candidates.

Derivatives for Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology. nih.govresearchgate.net Many FDA-approved kinase inhibitors feature a biaryl or heteroaryl-aryl scaffold, which can be efficiently synthesized using the Suzuki-Miyaura reaction. nih.govmdpi.com this compound is an ideal precursor for creating derivatives aimed at kinase inhibition.

The 2-fluoro-6-propoxy substitution pattern can be strategically designed to interact with specific amino acid residues within the kinase active site. The fluorine atom can form hydrogen bonds or other non-covalent interactions, potentially increasing the binding affinity and selectivity of the inhibitor. mdpi.com Researchers can couple this boronic acid with various halogenated heterocycles (like pyridines, pyrimidines, or indazoles) to generate libraries of novel compounds for screening against different kinase targets. mdpi.com This modular approach accelerates the discovery of potent and selective kinase inhibitors for therapeutic use. mdpi.comnih.gov

Synthetic Utility of this compound
Reaction TypeApplication AreaResulting Structure
Suzuki-Miyaura CouplingKinase InhibitorsFluorinated biaryl scaffolds
Suzuki-Miyaura CouplingAnti-inflammatory AgentsCore structures of NSAID analogs
Chan-Lam CouplingGeneral Drug DiscoveryAryl-ether or aryl-amine linkages

Emerging Roles in Diagnostics and Sensing

The application of boronic acids is expanding beyond therapeutics into the realm of diagnostics and chemical sensing. Boronic acids are known to bind reversibly with diols (compounds with two adjacent hydroxyl groups), such as those found in saccharides (sugars). mdpi.com This interaction can be exploited to create sensors for detecting biologically important sugars like glucose.

The presence of an electron-withdrawing fluorine atom on the phenyl ring of this compound enhances its acidity. mdpi.com This increased acidity can facilitate the binding to diols at physiological pH, making it a potentially more effective component for biosensors. mdpi.com While still an emerging area, the development of fluorescent or colorimetric sensors based on this boronic acid for the detection of specific carbohydrates or other diol-containing biomolecules represents a promising avenue for future research in medical diagnostics.

Catalytic Applications Beyond Drug Discovery

Organocatalysis with Arylboronic Acids

While arylboronic acids, in general, are recognized for their utility as organocatalysts, specific data on 2-Fluoro-6-propoxyphenylboronic acid's efficacy or application in this domain is not documented.

There is no available research detailing the use of this compound for the catalytic upgrading of biomolecules.

Specific examples or studies demonstrating the application of this compound in catalyzing regioselective transformations are not found in the current body of scientific literature.

Applications in Materials Science

The exploration of this compound within materials science appears to be an uninvestigated area.

There is no published research on the incorporation or use of this compound in the development of supramolecular architectures.

Environmental and Sustainable Chemistry Aspects

The potential environmental and sustainable chemistry applications of this compound have not been a subject of focused research.

While green chemistry principles are broadly applied to the synthesis of various chemical compounds, specific methodologies reported for the environmentally friendly synthesis of this compound are not detailed in the literature.

Recyclability of Catalytic Systems

The development of recyclable catalytic systems is a cornerstone of green chemistry, aiming to minimize waste and reduce the cost of chemical transformations. In the context of reactions employing this compound, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, significant research has been dedicated to immobilizing the catalyst on a solid support. This approach facilitates the easy separation of the catalyst from the reaction mixture and allows for its reuse in subsequent reaction cycles.

The efficiency of these recyclable systems is evaluated based on several parameters, including the yield of the desired product over multiple cycles and the leaching of the metal catalyst into the product. Research in this area often involves the use of various support materials, such as polymers, silica, or magnetic nanoparticles, to anchor the palladium catalyst.

Detailed findings from studies on recyclable catalytic systems, while not always exclusively focused on this compound, provide a framework for understanding the potential performance of such systems. For instance, studies on analogous fluorinated phenylboronic acids in Suzuki-Miyaura reactions have demonstrated high yields and catalyst stability over several cycles.

A representative data set illustrating the performance of a recyclable palladium catalyst in a Suzuki-Miyaura coupling reaction is presented below. While this data may not directly involve this compound, it is indicative of the type of results sought in the development of recyclable systems for similar boronic acids.

Table 1: Recyclability of a Heterogeneous Palladium Catalyst in Suzuki-Miyaura Coupling

CycleProduct Yield (%)Palladium Leaching (ppm)
1982.5
2973.1
3963.5
4944.2
5925.0

This table is a representative example and does not correspond to a specific study on this compound.

The data in such a table would typically show a gradual decrease in product yield and a slight increase in palladium leaching with each successive cycle. This is often attributed to the deactivation of the catalyst's active sites or the physical loss of the catalyst during the recovery process. The goal of ongoing research is to develop more robust catalytic systems that maintain high activity and minimize metal leaching over an extended number of cycles, making the process more sustainable and economically feasible for industrial applications in material science and polymer synthesis.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Routes to 2-Fluoro-6-propoxyphenylboronic Acid Analogs

The development of efficient and versatile synthetic methodologies is crucial for expanding the chemical space around this compound and enabling the synthesis of a diverse range of analogs. Future research should focus on innovative synthetic strategies that allow for the introduction of various functional groups onto the phenyl ring and modifications of the propoxy and boronic acid moieties.

Key areas for exploration include:

Late-Stage Functionalization: Developing methods for the direct introduction of fluorine and other substituents at a late stage in the synthesis would provide rapid access to a library of analogs. This could involve C-H activation or other modern synthetic techniques.

Flow Chemistry Approaches: The use of flow chemistry could offer advantages in terms of safety, scalability, and reaction control for the synthesis of boronic acids and their derivatives. nih.gov

Diverse Boronic Acid Esters: Investigating the synthesis of various boronic acid esters, such as pinacol (B44631) esters, can enhance the stability and handling of the compound, and may be advantageous in specific cross-coupling reactions. nih.gov

A systematic exploration of these synthetic avenues will be instrumental in generating a diverse library of this compound analogs for further investigation.

Investigation of Diverse Catalytic Applications

The electronic properties conferred by the fluorine and propoxy substituents suggest that this compound and its derivatives could serve as valuable ligands or catalysts in a variety of organic transformations.

Future research in this area should include:

Suzuki-Miyaura Cross-Coupling Reactions: A primary application of arylboronic acids is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. nih.gov The specific electronic and steric environment of this compound could influence the efficiency and selectivity of these reactions. nih.gov Systematic studies are needed to evaluate its performance with a wide range of coupling partners. nih.gov

Other Cross-Coupling Reactions: The potential of this compound and its derivatives in other cross-coupling reactions, such as Chan-Lam and Heck reactions, should be investigated.

Asymmetric Catalysis: Chiral analogs of this compound could be synthesized and evaluated as ligands in asymmetric catalysis, potentially leading to the development of novel stereoselective transformations.

The following table outlines potential catalytic reactions where this compound analogs could be explored.

Catalytic ReactionPotential Role of this compound AnalogResearch Focus
Suzuki-Miyaura CouplingCoupling partner to synthesize complex biaryls.Optimization of reaction conditions for various substrates.
Chan-Lam CouplingLigand to facilitate C-N and C-O bond formation.Exploring the scope of amine and alcohol coupling partners.
Asymmetric SynthesisChiral ligand for stereoselective transformations.Design and synthesis of chiral analogs and their application in asymmetric catalysis.

Expanding the Scope of Medicinal Chemistry Applications

The introduction of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The unique substitution pattern of this compound makes it an attractive scaffold for the design of novel therapeutic agents. nih.gov

Future research should focus on:

Enzyme Inhibition: Boronic acids are known to be effective inhibitors of serine proteases and other enzymes. researchgate.net Analogs of this compound could be designed and screened as inhibitors for various therapeutic targets.

Antimicrobial and Antifungal Agents: Phenylboronic acids have shown promise as antibacterial and antifungal agents. researchgate.net The biological activity of this compound and its derivatives against a panel of pathogenic microorganisms should be systematically evaluated. nih.gov

Boron Neutron Capture Therapy (BNCT): Boron-containing compounds are of interest for BNCT, a targeted cancer therapy. The suitability of this compound derivatives for this application warrants investigation.

The table below summarizes potential medicinal chemistry applications for derivatives of this compound.

Therapeutic AreaPotential Mechanism of ActionResearch Goal
OncologyEnzyme inhibition, BNCTDevelopment of novel anti-cancer agents.
Infectious DiseasesInhibition of essential microbial enzymes.Discovery of new antibacterial and antifungal drugs. nih.gov
NeurologyModulation of neurotransmitter receptors or enzymes.Exploration of potential treatments for neurological disorders.

Advanced Spectroscopic and Spectrometric Characterization of Intermediates

A thorough understanding of the reaction mechanisms involving this compound and its derivatives is essential for optimizing synthetic routes and catalytic cycles. Advanced spectroscopic and spectrometric techniques can provide valuable insights into the structure and reactivity of transient intermediates.

Key areas for future investigation include:

NMR Spectroscopy: In-depth NMR studies, including 1H, 13C, 19F, and 11B NMR, can be used to characterize reaction intermediates and study reaction kinetics. nih.govmdpi.com

Mass Spectrometry: Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be employed to identify and characterize transient species in solution.

X-ray Crystallography: Obtaining single-crystal X-ray structures of key intermediates can provide definitive structural information and elucidate bonding interactions. nih.gov

Development of Computational Models for Predicting Reactivity and Selectivity

Computational chemistry can play a pivotal role in guiding the design of new analogs and predicting their chemical behavior. The development of accurate computational models can accelerate the discovery of new applications for this compound.

Future research in this area should focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, stability, and reactivity of this compound and its derivatives. tandfonline.com These calculations can provide insights into reaction mechanisms and help predict the outcome of chemical reactions.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound analogs with their biological activity, aiding in the design of more potent therapeutic agents.

Molecular Docking: For medicinal chemistry applications, molecular docking studies can be used to predict the binding modes of this compound derivatives to their biological targets, facilitating the design of more effective inhibitors. nih.gov

By pursuing these future directions, the scientific community can unlock the full potential of this compound and its analogs, leading to advancements in synthesis, catalysis, and medicine.

Q & A

Basic Question: How can researchers optimize Suzuki-Miyaura cross-coupling reactions using 2-fluoro-6-propoxyphenylboronic acid?

Methodological Answer:
The reactivity of this compound (C9_9H12_{12}BFO3_3) in Suzuki-Miyaura couplings depends on catalyst selection, base strength, and solvent polarity. For example:

  • Catalyst: Pd(PPh3_3)4_4 or PdCl2_2(dppf) are common choices. Fluorinated arylboronic acids often require milder conditions due to steric and electronic effects from substituents .
  • Base: K2_2CO3_3 or Cs2_2CO3_3 in biphasic systems (e.g., toluene/water) can enhance coupling efficiency.
  • Solvent: Polar aprotic solvents like DMF or THF improve solubility for electron-deficient boronic acids.

Data Consideration:

ParameterOptimal RangeImpact on Yield
Temperature80–100°CHigher yields at elevated temps
Reaction Time12–24 hrsProlonged time reduces side products
Note: Adjust stoichiometry (1.2–1.5 eq. boronic acid) to compensate for potential hydrolysis .

Basic Question: What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Chromatography: Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1). The fluorine substituent may alter Rf_f values compared to non-fluorinated analogs.
  • Recrystallization: Employ mixed solvents (e.g., ethanol/water) to exploit solubility differences. Analogous fluorophenylboronic acids show solubility ~3–5 mg/mL in aqueous ethanol .
  • HPLC: Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation (>98%).

Critical Step: Monitor boronic acid stability during drying—prolonged heat or moisture exposure may degrade the compound .

Advanced Question: How do electronic effects of the fluoro and propoxy groups influence reaction kinetics in cross-couplings?

Methodological Answer:
The fluoro group at the 2-position induces electron-withdrawing effects, reducing electron density at the boron center and slowing transmetallation. Conversely, the propoxy group at the 6-position donates electrons via resonance, creating a competing electronic effect.

Experimental Validation:

  • DFT Calculations: Compare frontier molecular orbitals (HOMO/LUMO) of this compound with non-substituted analogs. Studies on similar fluorophenylboronic acids show LUMO energy lowering by 0.3–0.5 eV due to fluorine .
  • Kinetic Profiling: Use in situ 19^{19}F NMR to track reaction intermediates. Fluorine’s strong NMR signal allows precise monitoring of coupling progress .

Advanced Question: How should researchers address discrepancies in solubility data for fluorinated boronic acids?

Methodological Answer:
Solubility predictions for this compound vary across computational models (e.g., ESOL, Ali, SILICOS-IT). For example:

ModelPredicted Solubility (mg/mL)Class
ESOL3.4Very soluble
Ali5.03Very soluble
SILICOS-IT3.48Soluble

Resolution Strategy:

  • Experimental Validation: Perform shake-flask assays in PBS (pH 7.4) and DMSO to validate computational predictions.
  • Adjust for Substituents: Fluorine’s electronegativity and propoxy’s hydrophobicity require corrections in log P calculations .

Advanced Question: What computational methods are suitable for studying the conformational stability of this compound?

Methodological Answer:

  • DFT/B3LYP: Optimize geometry at the 6-311++G(d,p) basis set to analyze bond angles and torsional strain between substituents .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., water, DMSO) to assess aggregation tendencies. Fluorinated boronic acids often exhibit higher solvation energy (~-25 kcal/mol) .
  • Docking Studies: Model interactions with catalytic palladium complexes to predict regioselectivity in cross-couplings.

Key Insight: The propoxy group’s rotational freedom may create multiple low-energy conformers, impacting reactivity .

Basic Question: How does the stability of this compound vary under different storage conditions?

Methodological Answer:

  • Temperature: Store at 0–6°C to minimize hydrolysis. Analogous compounds degrade by ~5% per month at room temperature .
  • Moisture: Use desiccants (e.g., silica gel) in sealed containers. Boronic acids are prone to forming boroxines in humid environments.
  • Light: Amber vials are recommended—UV exposure can cleave the B–C bond in fluorinated arylboronic acids .

Stability Test Protocol:

Accelerated aging at 40°C/75% RH for 14 days.

Monitor purity via LC-MS (expected degradation: <2% under optimal storage) .

Advanced Question: What strategies resolve contradictions in reaction yields reported for fluorinated boronic acids?

Methodological Answer:
Yield discrepancies often arise from:

  • Substoichiometric Catalyst Loading: Optimize Pd catalyst (0.5–2 mol%) to avoid over/under-catalyzation.
  • Protodeboronation: Add radical scavengers (e.g., BHT) to suppress aryl radical formation.

Case Study:
For this compound, yields dropped from 85% to 60% when reactions were scaled from 1 mmol to 10 mmol. This highlights mass transfer limitations in larger batches .

Advanced Question: How can researchers leverage fluorinated boronic acids in multi-component reactions?

Methodological Answer:

  • One-Pot Synthesis: Combine this compound with aldehydes and amines for Petasis reactions. The fluorine atom enhances electrophilicity of the boronate intermediate.
  • Mechanistic Insight: Use 11^{11}B NMR to track boronate adduct formation. Fluorine’s inductive effect accelerates iminium ion capture .

Example Protocol:

React with glyoxylic acid and benzylamine in methanol.

Isolate product via acid-base extraction (yield: 72–78%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.